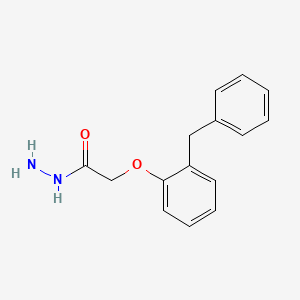![molecular formula C10H18N2O3S B2832064 N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide CAS No. 2411263-26-6](/img/structure/B2832064.png)
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide, commonly known as MPA or Medroxyprogesterone acetate, is a synthetic progestin that has been widely used in the medical field. It was first synthesized in 1957 and has since been used for various medical purposes, including contraception, hormone replacement therapy, and treatment of endometriosis and certain types of cancer.
Mecanismo De Acción
MPA acts by binding to the progesterone receptor, which is found in various tissues, including the uterus, ovaries, and breast. This binding results in the suppression of ovulation, the thickening of cervical mucus, and the inhibition of the growth of the endometrial tissue. In addition, MPA can also have antiandrogenic effects, which can be beneficial in the treatment of certain conditions, such as hirsutism and acne.
Biochemical and Physiological Effects:
MPA can have various biochemical and physiological effects on the body. It can alter the levels of various hormones, such as estrogen, progesterone, and testosterone, which can affect the menstrual cycle, bone density, and lipid metabolism. MPA can also affect the function of the immune system, as well as the metabolism of glucose and insulin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for lab experiments, such as its high purity and stability, as well as its well-established mechanism of action. However, MPA can also have limitations, such as its potential for off-target effects and its dependence on the dosage and route of administration.
Direcciones Futuras
There are several future directions for the research on MPA. One area of interest is the development of new formulations and delivery methods, such as transdermal patches and vaginal rings, which can improve the convenience and efficacy of MPA. Another area of interest is the investigation of the potential of MPA for the treatment of other conditions, such as polycystic ovary syndrome and uterine fibroids. Furthermore, the development of new progestins with improved safety and efficacy profiles is also an active area of research.
Conclusion:
In conclusion, MPA is a synthetic progestin that has been widely used for various medical purposes. Its synthesis involves the reaction of medroxyprogesterone with acetic anhydride in the presence of a catalyst. MPA acts by binding to the progesterone receptor and can have various biochemical and physiological effects on the body. While MPA has several advantages for lab experiments, it also has limitations and potential for off-target effects. There are several future directions for the research on MPA, including the development of new formulations and delivery methods and the investigation of its potential for the treatment of other conditions.
Métodos De Síntesis
The synthesis of MPA involves the reaction of medroxyprogesterone with acetic anhydride in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is then purified by recrystallization or chromatography. The purity and yield of MPA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
MPA has been extensively studied for its various medical applications. It is commonly used as a contraceptive in combination with estrogen, as it can suppress ovulation and thicken cervical mucus, making it difficult for sperm to reach the egg. MPA has also been used for hormone replacement therapy in postmenopausal women, as it can alleviate symptoms such as hot flashes and vaginal dryness. In addition, MPA has been used to treat endometriosis, a condition in which the tissue lining the uterus grows outside of it, as well as certain types of cancer, such as breast and endometrial cancer.
Propiedades
IUPAC Name |
N-[[2-(methanesulfonamido)cyclopentyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-10(13)11-7-8-5-4-6-9(8)12-16(2,14)15/h3,8-9,12H,1,4-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRRPWOGWFEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methanesulfonamidocyclopentyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2831982.png)
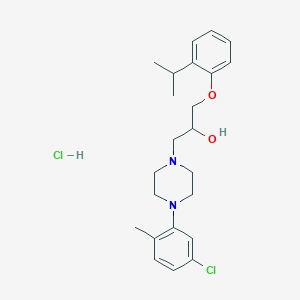
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2831984.png)
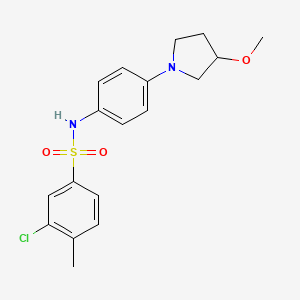
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2831993.png)
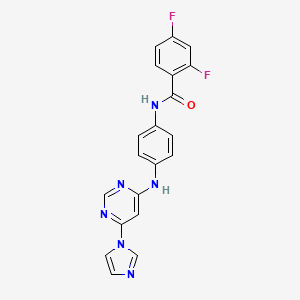
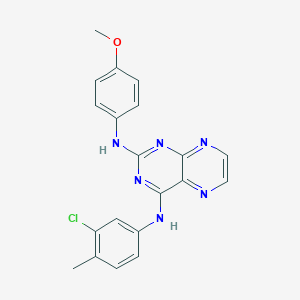
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2831998.png)
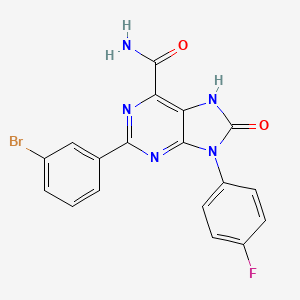
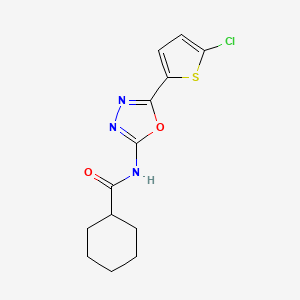
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)
